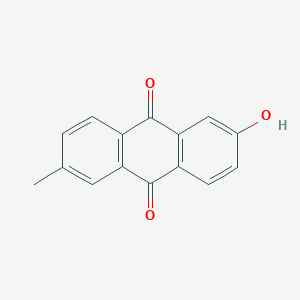
2-Hydroxy-6-methylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-6-methylanthracene-9,10-dione is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its distinctive structure, which includes a hydroxyl group at the 2-position and a methyl group at the 6-position on the anthracene ring system. Anthraquinones are widely studied due to their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylanthracene-9,10-dione typically involves the oxidation of anthracene derivatives. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid (AcOH) to introduce the quinone functionality at the 9,10-positions . Another approach involves the methylation of hydroxyanthraquinones using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) .
Industrial Production Methods: Industrial production of anthraquinone derivatives often employs large-scale oxidation processes. For instance, the oxidation of 2-methylanthracene using potassium permanganate (KMnO4) in an alkaline medium can yield this compound . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
化学反応の分析
Types of Reactions: 2-Hydroxy-6-methylanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like methyl iodide (CH3I) and bases such as potassium carbonate (K2CO3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include hydroquinone derivatives, substituted anthraquinones, and complex quinones .
科学的研究の応用
2-Hydroxy-6-methylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Industry: The compound is used in the production of organic semiconductors and photovoltaic materials.
作用機序
The mechanism of action of 2-Hydroxy-6-methylanthracene-9,10-dione involves its interaction with cellular components. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to apoptosis in cancer cells . It also activates signaling pathways such as the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis .
類似化合物との比較
Physcion: A dihydroxyanthraquinone with similar biological activities.
Emodin: Another anthraquinone derivative known for its anticancer and anti-inflammatory properties.
Chrysophanol: Exhibits antimicrobial and antioxidant activities.
Uniqueness: 2-Hydroxy-6-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl and methyl groups at the 2- and 6-positions, respectively, differentiate it from other anthraquinones, influencing its solubility, stability, and interaction with biological targets .
特性
CAS番号 |
83312-50-9 |
|---|---|
分子式 |
C15H10O3 |
分子量 |
238.24 g/mol |
IUPAC名 |
2-hydroxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O3/c1-8-2-4-10-12(6-8)14(17)11-5-3-9(16)7-13(11)15(10)18/h2-7,16H,1H3 |
InChIキー |
CNQZUXVUOANMGO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



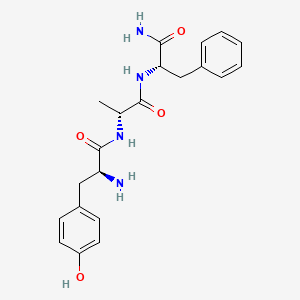
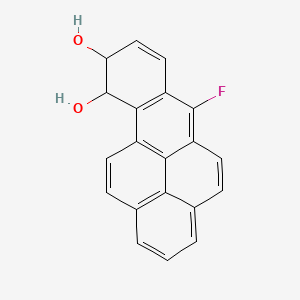
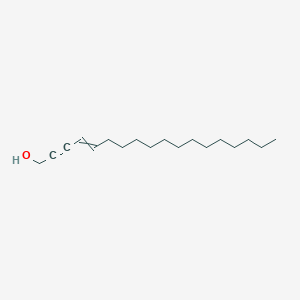

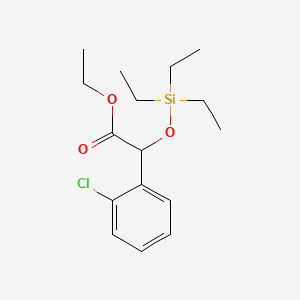
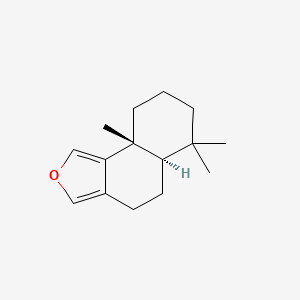
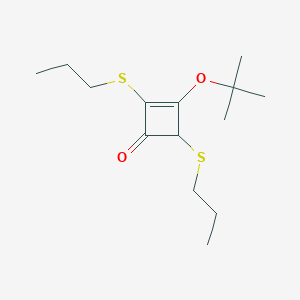


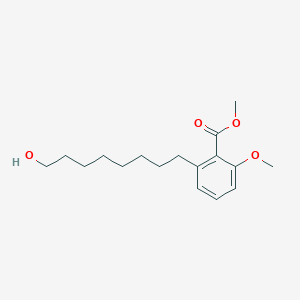

![4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B14420412.png)

